(S)-1-Methylpiperazine-2-carboxylicacid

chiral resolution stereoselective synthesis enantiopure building block

(S)-1-Methylpiperazine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a piperazine ring with an N-methyl substituent and a carboxylic acid at the 2-position in the (S)-configuration. It serves as a conformationally restricted scaffold in medicinal chemistry, particularly for constructing peptidomimetics and chiral ligands where stereochemistry dictates biological recognition.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13030856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methylpiperazine-2-carboxylicacid
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCN1CCNCC1C(=O)O
InChIInChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
InChIKeyCCOAGJXNPXLMGI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methylpiperazine-2-carboxylic Acid (CAS 2165996-33-6) – A Chiral Piperazine Building Block for Stereospecific Synthesis


(S)-1-Methylpiperazine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a piperazine ring with an N-methyl substituent and a carboxylic acid at the 2-position in the (S)-configuration . It serves as a conformationally restricted scaffold in medicinal chemistry, particularly for constructing peptidomimetics and chiral ligands where stereochemistry dictates biological recognition . The compound is commercially available in enantiopure form, distinguishing it from the racemic 1-methylpiperazine-2-carboxylic acid (CAS 1246609-06-2) .

Why Racemic or (R)-Configured Analogs Cannot Replace (S)-1-Methylpiperazine-2-carboxylic Acid in Stereochemically Critical Applications


The (S)-absolute configuration at the piperazine 2-position is a defining parameter for chiral recognition by biological targets. Piperazine-2-carboxylic acid is historically available only in racemic form, and the separation of enantiomers requires dedicated chiral resolution steps . The N-methyl group further modulates the basicity and lipophilicity of the scaffold, which cannot be achieved by the non-methylated analog (S)-piperazine-2-carboxylic acid (CAS 147650-70-2) [1]. Substituting the (S)-enantiomer with the (R)-enantiomer or the racemic mixture would invert or randomize the three-dimensional presentation of the pharmacophore, potentially abolishing target engagement in stereosensitive binding pockets .

Quantitative Differentiation of (S)-1-Methylpiperazine-2-carboxylic Acid from Its Closest Analogs


Defined Enantiomeric Identity vs. Racemic 1-Methylpiperazine-2-carboxylic Acid

The (S)-enantiomer (CAS 2165996-33-6) is supplied with a specification of ≥97% purity, ensuring a defined stereochemical identity that the racemic mixture (CAS 1246609-06-2) cannot provide . The racemic form contains a 1:1 mixture of (S)- and (R)-enantiomers, which would lead to a 50% loss of the desired stereoisomer in any stereospecific coupling reaction and would necessitate additional separation steps after synthesis .

chiral resolution stereoselective synthesis enantiopure building block

Reduced Basicity Compared to Non-Methylated Piperazine Scaffold

The N-methyl substituent in 1-methylpiperazine lowers the pKa of the basic nitrogen (pKa1 = 9.16 ± 0.00) relative to unsubstituted piperazine (pKa1 = 9.67 ± 0.05), representing a ΔpKa of -0.51 [1]. This reduction in basicity can decrease the fraction of positively charged species at physiological pH (7.4), potentially improving passive membrane permeability and reducing off-target ion channel binding (e.g., hERG) compared to analogs lacking the N-methyl group [1].

physicochemical properties pKa modulation drug-likeness

Enhanced Lipophilicity vs. Non-Methylated Piperazine-2-carboxylic Acid

Introduction of the N-methyl group increases the calculated logP of 1-methylpiperazine-2-carboxylic acid (logP = -0.76) by approximately 2.8 log units compared to the non-methylated piperazine-2-carboxylic acid (logP = -3.52), as estimated from computational data [1][2]. This significant increase in lipophilicity converts the scaffold from a highly polar (logP < -3) to a moderately polar molecule, which is more compatible with passive diffusion across lipid bilayers [1].

lipophilicity ADME blood-brain barrier

Critical Role of (S)-Configuration in Melanocortin-4 Receptor Agonist Pharmacophore

In a series of piperazine-based melanocortin-4 receptor (MC4R) agonists, the derivative incorporating the (S)-1-methylpiperazine-2-carboxylic acid moiety (CHEMBL2113028) exhibited an IC50 of 18 nM and an EC50 of 13 nM for human MC4R-mediated cAMP accumulation [1]. The (S)-configuration at the piperazine 2-position mimics the L-amino acid geometry found in endogenous peptide ligands, and the N-methyl group occupies a lipophilic sub-pocket that is not accessible with the non-methylated analog [1].

melanocortin receptor MC4R agonist chiral pharmacophore

High-Impact Application Scenarios for (S)-1-Methylpiperazine-2-carboxylic Acid in Drug Discovery and Chemical Synthesis


Stereospecific Construction of Melanocortin-4 Receptor Agonists for Obesity and Metabolic Disorders

Procurement of the enantiopure (S)-1-methylpiperazine-2-carboxylic acid enables the synthesis of MC4R agonists that achieve low nanomolar potency (IC50 = 18 nM, EC50 = 13 nM) [1]. The defined (S)-stereochemistry is essential for mimicking the L-amino acid turn conformation recognized by the receptor, and use of the racemic or (R)-form would compromise agonist activity.

Chiral Building Block for N,N'-Orthogonally Protected Peptidomimetic Intermediates

The (S)-enantiomer can be selectively protected at the N4 position to yield orthogonally protected intermediates for solid-phase or solution-phase peptide synthesis, a strategy that is not feasible with the racemate due to the presence of the (R)-enantiomer, which would generate diastereomeric mixtures .

Modulation of Physicochemical Properties in CNS Drug Candidates

The N-methyl group reduces the pKa of the piperazine nitrogen by 0.51 units compared to piperazine (pKa 9.16 vs. 9.67) and increases logP by 2.76 units compared to the non-methylated scaffold [2][3]. This combination of reduced basicity and enhanced lipophilicity makes the building block particularly suitable for designing CNS-penetrant compounds where a lower fraction of ionized species at pH 7.4 is desired.

Scalable Asymmetric Synthesis of HIV Protease Inhibitor Intermediates

Piperazine-2-carboxylic acid derivatives have been incorporated into clinically relevant HIV protease inhibitors . Procuring the pre-resolved (S)-enantiomer bypasses the costly and low-yielding chiral resolution step (e.g., leucine aminopeptidase-catalyzed kinetic resolution), thereby streamlining the supply chain for kilogram-scale API intermediate production.

Quote Request

Request a Quote for (S)-1-Methylpiperazine-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.